![molecular formula C23H18IN3O3S2 B2946696 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 313395-68-5](/img/structure/B2946696.png)

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

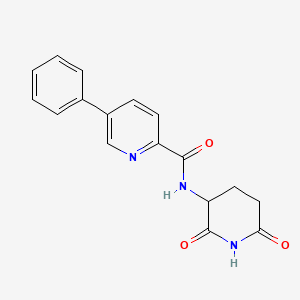

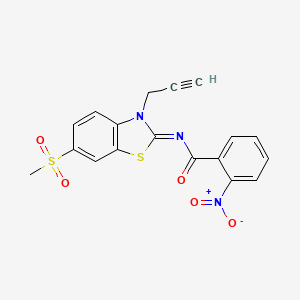

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, also known as ITMB, is a novel small molecule that has been extensively studied for its potential application in various scientific research fields. This compound is a member of the benzamide family and has a complex chemical structure that makes it an interesting target for synthesis and study.

Scientific Research Applications

Anticancer Applications

Research into thiazole and sulfonamide derivatives has shown significant promise in anticancer applications. One study detailed the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. These derivatives outperformed the reference drug etoposide in some cases, suggesting the potential of thiazole compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis of thiazole derivatives has also been explored for antimicrobial applications. A study on N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives reported good antimicrobial activity against various gram-positive and gram-negative bacteria, as well as antifungal activity. This underscores the role of thiazole compounds in addressing resistant microbial strains (Chawla, 2016).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their enzyme inhibition properties, particularly against carbonic anhydrases. A study on acridine-acetazolamide conjugates found significant inhibition of human carbonic anhydrase isoforms, pointing to the therapeutic potential of these compounds in conditions such as glaucoma and cancer (Ulus et al., 2016).

Synthesis and Structural Studies

The synthesis of thiazole and benzamide derivatives often employs green chemistry approaches, indicating an interest in environmentally friendly methodologies. For instance, the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides highlights the efficiency and sustainability of modern synthetic techniques (Horishny & Matiychuk, 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anticancer activities . These compounds likely interact with key proteins or enzymes in bacterial cells or cancer cells, disrupting their normal function.

Mode of Action

It’s known that thiazole derivatives can block the biosynthesis of certain bacterial lipids , which can lead to the disruption of bacterial cell wall synthesis and eventually cell death. In the context of anticancer activity, these compounds may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .

Biochemical Pathways

Based on the antimicrobial and anticancer activities of similar compounds , it can be inferred that this compound likely affects pathways related to cell wall synthesis in bacteria and cell proliferation in cancer cells.

Result of Action

The result of the action of this compound is likely the inhibition of growth or death of target cells (bacterial or cancer cells) due to the disruption of key cellular processes . This can lead to the reduction or elimination of bacterial infections or cancerous growths.

properties

IUPAC Name |

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18IN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVALDUHFOZHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)